molecular formula C9H9BO3 B13935753 4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde

4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde

Cat. No.: B13935753
M. Wt: 175.98 g/mol
InChI Key: RXFGCCZIDHRJIH-UHFFFAOYSA-N
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Description

4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde (CAS 160068-88-2) is a benzaldehyde derivative featuring a 1,3,2-dioxaborolane ring. Its molecular formula is C₁₀H₁₁BO₃, with a molecular weight of 190.00 g/mol . This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronate ester functionality, which facilitates carbon-carbon bond formation . It also serves as a key intermediate in the synthesis of fluorescent probes for detecting reactive oxygen species (e.g., peroxynitrite) and in pharmaceutical intermediates . The compound is sensitive to moisture and typically stored under inert conditions at 2–8°C .

Properties

Molecular Formula

C9H9BO3

Molecular Weight

175.98 g/mol

IUPAC Name

4-(1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C9H9BO3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,7H,5-6H2

InChI Key

RXFGCCZIDHRJIH-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of 4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Aldol Reaction: Bases (e.g., NaOH or LDA) and solvents (e.g., THF or ethanol).

    Amination Reaction: Amines (e.g., aniline), catalysts (e.g., Pd/C), and solvents (e.g., ethanol).

Major Products

    Suzuki Coupling: Biaryl compounds.

    Aldol Reaction: β-Hydroxy aldehydes.

    Amination Reaction: Imines or amines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde with structurally related boronate esters of benzaldehyde:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point Key Structural Features Applications
4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde C₁₀H₁₁BO₃ 190.00 Not reported Six-membered dioxaborolane ring Cross-coupling reactions, fluorescent probes
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde C₁₂H₁₅BO₃ 232.09 61°C Bulky pinacol ester (tetramethyl groups) Fluorescent probes, organic electronics, asymmetric aldol reactions
4-Hydroxy-3-methoxy-5-(tetramethyl-dioxaborolan-2-yl)benzaldehyde C₁₃H₁₇BO₅ 278.11 Not reported Additional hydroxy and methoxy substituents Pharmaceutical intermediates
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde C₁₁H₁₅BO₂S 222.11 Not reported Thiophene ring replacing benzene Light-emitting electrochemical cells (materials science)

Key Comparative Analysis

Structural and Steric Effects: The tetramethyl dioxaborolan derivative (pinacol ester) exhibits higher steric hindrance due to its four methyl groups, which slows reaction kinetics but enhances stability . This makes it preferable for applications requiring prolonged storage or stepwise synthesis .

Electronic Effects :

  • Substituents like hydroxy and methoxy groups (e.g., 4-hydroxy-3-methoxy-... ) introduce electron-donating effects, altering solubility and reactivity in electrophilic substitutions .
  • The thiophene-based analog offers enhanced conjugation, making it suitable for optoelectronic applications .

Thermal and Chemical Stability :

  • The tetramethyl derivative has a higher melting point (61°C ) and greater thermal stability compared to the dioxaborinan variant .
  • The dioxaborinan compound requires inert storage conditions, indicating higher sensitivity to moisture and oxygen .

Synthetic Utility :

  • The tetramethyl dioxaborolan variant is extensively used in Suzuki-Miyaura couplings and fluorescent probe synthesis (e.g., peroxynitrite detection) due to its robustness .
  • The dioxaborinan analog is employed in niche applications where reduced steric bulk is advantageous, such as in pharmaceutical intermediates .

Safety and Handling :

  • Both compounds share similar hazards (e.g., H302: harmful if swallowed), but the tetramethyl derivative’s stability reduces handling risks during large-scale reactions .

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